2-chloro-N,N-dimethyl-5-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILBXYTKHRLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N,n Dimethyl 5 Nitrobenzamide and Analogues
Direct Synthetic Approaches
Direct synthetic approaches to 2-chloro-N,N-dimethyl-5-nitrobenzamide involve the sequential or convergent assembly of the molecule from precursors that already contain one or more of the required substituents (chloro, nitro, and dimethylamide groups).
Amidation Reactions for Benzamide (B126) Formation
The formation of the N,N-dimethylbenzamide moiety is a crucial step in the synthesis of the target compound. This can be accomplished through standard amidation reactions, primarily by coupling a carboxylic acid precursor with dimethylamine (B145610) or by utilizing a more reactive acyl halide.
A common and direct method for forming the amide bond is the coupling of a carboxylic acid with an amine. In the context of this compound synthesis, this involves the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid with various aliphatic and aromatic amines has been shown to produce N-substituted 5-nitroanthranilic acid derivatives in high yields. nih.gov This method can be adapted for the synthesis of this compound by using dimethylamine as the nucleophile. The reaction can proceed without a catalyst or solvent, offering an efficient and environmentally friendly route. nih.govresearchgate.net
Reaction Scheme:
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| 2-chloro-5-nitrobenzoic acid | Dimethylamine | This compound | Microwave irradiation, 80-120°C, 5-30 min | Up to >99% |
An alternative and often more reactive approach to amide formation involves the use of an acyl halide, such as 2-chloro-5-nitrobenzoyl chloride. This intermediate can be synthesized from 2-chloro-5-nitrobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.ai The resulting acyl chloride is highly electrophilic and reacts readily with dimethylamine to form the desired benzamide. This method is advantageous as it often proceeds under milder conditions and does not typically require a coupling agent.
The general procedure involves dissolving the acyl chloride in a suitable solvent and adding dimethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
Reaction Scheme:
Cl-C6H3(NO2)-COOH + SOCl2 -> Cl-C6H3(NO2)-COCl + SO2 + HCl (2-chloro-5-nitrobenzoic acid + thionyl chloride -> 2-chloro-5-nitrobenzoyl chloride + sulfur dioxide + hydrochloric acid)
Cl-C6H3(NO2)-COCl + 2(CH3)2NH -> Cl-C6H3(NO2)-CON(CH3)2 + (CH3)2NH2Cl (2-chloro-5-nitrobenzoyl chloride + dimethylamine -> this compound + dimethylammonium chloride)
| Reactant 1 | Reagent | Intermediate | Reactant 2 | Product |
| 2-chloro-5-nitrobenzoic acid | Thionyl chloride | 2-chloro-5-nitrobenzoyl chloride | Dimethylamine | This compound |
Introduction of the Nitro Group via Aromatic Nitration
The nitro group is a key functional group in the target molecule and is typically introduced via electrophilic aromatic nitration. A common strategy is the nitration of a substituted benzoic acid, such as o-chlorobenzoic acid, to produce 2-chloro-5-nitrobenzoic acid as a precursor. patsnap.com This reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
The conditions for this nitration, including the ratio of acids and the reaction temperature, must be carefully controlled to achieve the desired regioselectivity and to minimize the formation of unwanted isomers, such as 2-chloro-3-nitrobenzoic acid. patsnap.com
| Starting Material | Nitrating Agent | Product | Key Conditions |
| o-chlorobenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | 2-chloro-5-nitrobenzoic acid | Controlled temperature (e.g., 30-40°C) |
Aromatic Chlorination Strategies
The introduction of the chlorine atom onto the benzamide ring can be accomplished through various chlorination methods. For the synthesis of this compound, the chlorine is positioned ortho to the amide group.
A modern and highly selective method for the introduction of a chlorine atom at the ortho position of a benzamide is through palladium-catalyzed C–H activation. nih.govfigshare.com This strategy utilizes a directing group, which is often the amide itself or a modified version of it, to guide the palladium catalyst to the C-H bond ortho to the directing group.
In the case of N,N-disubstituted benzamides, the amide functionality can act as a directing group, facilitating the ortho-chlorination. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a chlorine source. sioc-journal.cn This method offers high regioselectivity, which can be a significant advantage over classical electrophilic chlorination methods that may produce a mixture of isomers. The use of specific directing groups, such as the 5,7-dichloro-8-quinolinyl group, has been shown to be effective for this selective chlorination. nih.govfigshare.com
| Substrate | Catalyst | Chlorine Source | Directing Group | Product |
| N-substituted benzamide | Pd(OAc)₂ | Various (e.g., HCl under anodic oxidation) | Amide or other directing group | ortho-chlorinated benzamide |
Electrochemical Chlorination Techniques
Electrochemical methods offer a unique approach to the chlorination of benzamide derivatives, often providing high selectivity and avoiding the need for harsh chemical oxidants. A notable example is the palladium-catalyzed ortho-selective C-H chlorination of N-quinolinylbenzamide derivatives, which is achieved under anodic oxidation conditions. nih.govacs.orgfigshare.comacs.org In this process, a bidentate directing group, such as the 5,7-dichloro-8-quinolinyl group, effectively guides the chlorination to the ortho position of the benzamide ring. acs.orgfigshare.com
The reaction is believed to proceed through the directed cleavage of the ortho C–H bond by the palladium catalyst, followed by a reaction with an electrochemically generated chlorinating species, such as a chlorine radical or a related equivalent. acs.org This technique has been successfully applied to a variety of benzamide derivatives, including those with both electron-donating and electron-withdrawing substituents, demonstrating its broad applicability. acs.orgfigshare.com While not a direct synthesis of this compound, this method illustrates a sophisticated strategy for the selective introduction of a chlorine atom onto a benzamide skeleton, which is a key structural feature of the target molecule.
| Reaction | Catalyst | Directing Group | Key Features | Reference |
| ortho-C-H Chlorination | Palladium | N-quinolinyl | Anodic oxidation, high ortho-selectivity | acs.org |
Multi-Step Synthesis Pathways from Related Intermediates
The construction of this compound often involves multi-step sequences starting from readily available precursors. These routes allow for the systematic introduction of the required functional groups.
A common and logical starting point for the synthesis of this compound is 2-chloro-5-nitrobenzoic acid. chemicalbook.comsdichem.com This precursor already contains the necessary chloro and nitro substituents in the correct positions on the benzene (B151609) ring. The synthesis can be completed by converting the carboxylic acid moiety into the N,N-dimethylamide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-chloro-5-nitrobenzoyl chloride is then reacted with dimethylamine to furnish the final product.
In a related synthesis for an analogue, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid was prepared from 2-chloro-4-nitrobenzoic acid. nih.gov This intermediate was then treated with thionyl chloride in the presence of a catalytic amount of DMF to form the acyl chloride, which was subsequently reacted with various amines to yield a series of benzamide derivatives. nih.gov This highlights a versatile strategy for synthesizing a library of benzamide compounds from a common nitrobenzoic acid precursor.
In some synthetic routes, the nitro group serves as a precursor to other functionalities, most commonly an amino group, through reduction. For instance, a patented method describes the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide starting from methyl 3-methyl-2-nitrobenzoate. google.com The synthesis involves the reduction of the nitro group in 3-methyl-2-nitrobenzamide (B2540021) using iron powder in an acidic aqueous medium to yield 3-methyl-2-aminobenzamide. google.com This transformation is a classic example of nitro group reduction, a fundamental reaction in the synthesis of aromatic amines. wikipedia.org
Another patented route involves the catalytic hydrogenation of 3-methyl-2-nitrobenzoic acid methyl ester to 3-methyl-2-aminobenzoic acid methyl ester as a key step. google.com The resulting amino group can then direct subsequent modifications or be a key feature in the final molecule. These strategies underscore the utility of the nitro group as a versatile functional handle that can be transformed at the appropriate stage of a multi-step synthesis.
Another synthetic approach involves the modification of a pre-formed benzamide core. This strategy is particularly useful when the desired benzamide is commercially available or easily accessible. For example, a pre-existing N,N-dimethylbenzamide could, in principle, be nitrated and chlorinated to introduce the required substituents. The conditions for such reactions would need to be carefully controlled to achieve the desired regioselectivity.
The electrochemical chlorination method described earlier is also a prime example of this approach, where a pre-existing benzamide is functionalized at the C-H position. acs.orgfigshare.com This direct functionalization of a benzamide skeleton offers a more atom-economical approach compared to building the molecule from simpler starting materials.
Catalytic and Green Chemistry Innovations in Synthesis
Modern synthetic chemistry is increasingly focused on the development of catalytic and environmentally benign methodologies. These approaches aim to improve efficiency, reduce waste, and avoid the use of stoichiometric and often toxic reagents.
Transition metals, particularly copper and palladium, play a pivotal role in modern synthetic organic chemistry, enabling a wide range of transformations including amidation and chlorination reactions.
Palladium-catalyzed C-H chlorination represents a cutting-edge technique for the direct introduction of chlorine atoms onto an aromatic ring. nih.gov As discussed in the context of electrochemical methods, palladium catalysis can provide high regioselectivity in the chlorination of benzamide derivatives. nih.govacs.orgfigshare.comacs.org The mechanism of these reactions often involves a rate-limiting cyclopalladation step. nih.gov
Copper catalysis is well-established for C-N bond formation, including the synthesis of amides. beilstein-journals.org Copper-catalyzed amidation of aryl halides is a powerful tool for constructing the amide bond. For instance, a chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with various anilines. researchgate.net This method obviates the need for protecting the carboxylic acid group and produces a wide array of N-aryl anthranilic acid derivatives in high yields. researchgate.net Similarly, copper-catalyzed amination of bromobenzoic acids has also been reported. nih.gov These copper-catalyzed methods provide an efficient and versatile route to benzamides and their analogues.
| Catalyst | Reaction Type | Key Features | Reference |
| Palladium | C-H Chlorination | High ortho-selectivity, anodic oxidation | acs.org |
| Copper | Amidation | Cross-coupling of aryl halides with amines, high yields | researchgate.net |
Organocatalytic Applications in Nitro Compound Transformations
The nitro group is a versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into other functionalities like amines, ketones, or carboxylic acids. researchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the stereoselective transformation of nitro compounds. These metal-free catalysts are often cost-effective and readily prepared. researchgate.net
Key organocatalytic transformations involving nitro compounds include:
Michael Addition: Bifunctional organocatalysts, such as those derived from thiourea (B124793), can effectively promote the asymmetric Michael addition of nucleophiles to nitroalkenes. researchgate.net This reaction is fundamental for constructing new carbon-carbon bonds and creating chiral building blocks. researchgate.netmdpi.com The thiourea motif activates the nitroalkene through hydrogen bonding, while a primary or secondary amine group on the catalyst forms an enamine with a ketone donor, facilitating a stereocontrolled reaction. researchgate.net
Henry Reaction (Nitroaldol Reaction): The reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol is a classic C-C bond-forming reaction. Organocatalysts have been developed to perform this reaction enantioselectively. mdpi.com
Nitro-Mannich Reaction: This reaction involves the addition of a nitroalkane to an imine, yielding β-nitroamines, which are valuable precursors for chiral diamines and other nitrogen-containing compounds. mdpi.com
The development of organocatalytic methods provides an alternative to metal-based catalysts, addressing challenges associated with high hydrogen pressures or specialized metal catalysts in nitro group transformations. acs.org The high functional group tolerance and mild reaction conditions make organocatalysis a valuable strategy in the synthesis of complex molecules containing the nitro moiety.
Table 1: Examples of Organocatalytic Transformations of Nitro Compounds
| Reaction Type | Reactants | Catalyst Type | Product | Significance |
| Michael Addition | Nitroalkene, Cycloketone | Chiral Thiourea | Chiral γ-nitrocarbonyl compound | C-C bond formation, Asymmetric synthesis researchgate.netmdpi.com |
| Henry Reaction | Nitroalkane, Aldehyde | Chiral Guanidine | Enantioenriched β-nitroalcohol | C-C bond formation, Access to amino alcohols mdpi.com |
| Nitro-Mannich Reaction | Nitroalkane, Imine | Chiral Diamine | Enantioenriched β-nitroamine | C-N bond formation, Synthesis of chiral diamines mdpi.com |
Solvent-Free and Environmentally Benign Synthetic Protocols
The increasing focus on green chemistry has driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.net Nitration reactions, traditionally performed with mixtures of nitric and sulfuric acids, are particularly problematic due to the generation of toxic fumes and large quantities of acid waste. researchgate.net Environmentally benign approaches seek to replace these hazardous reagents and solvents with safer alternatives.
One promising strategy involves the use of inorganic nitrates adsorbed on solid supports like silica (B1680970) gel. researchgate.net This method avoids the use of excess acids, simplifying the workup procedure and reducing waste. researchgate.net Other green approaches include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. internationaljournalcorner.com
Deep Eutectic Solvents (DES): These solvents, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are often biodegradable and have low toxicity. They have been successfully used for the synthesis of thioamides in a catalyst-free system. rsc.org
Use of solid acid catalysts: These catalysts are attractive because they can be easily removed from the reaction mixture and potentially recycled, and the solid support can sometimes influence reaction selectivity. researchgate.net
These protocols contribute to making the synthesis of nitro compounds, including precursors to this compound, safer and more sustainable. researchgate.net
Utilization of Alternative Reaction Media (e.g., Superheated Water)
Superheated water, which is liquid water under pressure at temperatures between 100 °C and 374 °C, exhibits properties that make it a compelling green solvent for organic synthesis. wikipedia.org As the temperature of water increases, its strong hydrogen bonding network breaks down, causing a significant drop in its dielectric constant. acs.org At 250 °C, its polarity is comparable to that of acetone, which dramatically increases its ability to dissolve nonpolar organic compounds. wikipedia.orgacs.org
Key properties and applications of superheated water in synthesis include:
Enhanced Solubility: The solubility of organic compounds like benzene can increase by orders of magnitude in superheated water compared to ambient water, facilitating reactions without the need for organic co-solvents. wikipedia.orgacs.org
Catalytic Activity: The ion product (Kw) of water increases significantly at higher temperatures, meaning the concentrations of H₃O⁺ and OH⁻ ions are much higher. wikipedia.org This allows water to act as both an acid and a base catalyst for various reactions, such as hydrolysis and condensation. acs.orgresearchgate.net
Reaction Medium: It has been used for a variety of reactions, including hydrolysis of triglycerides to fatty acids, a key step in biodiesel production. wikipedia.org It serves as a universal medium for reactions like hydrolysis and carbonyl condensation. acs.org
The use of superheated water as a reaction medium can eliminate the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry. taylorfrancis.com
Role of N,N-Dimethylformamide (DMF) in Reaction Pathways
While widely known as a high-boiling, polar aprotic solvent, N,N-Dimethylformamide (DMF) is a versatile compound that can also function as a reagent, a catalyst, and a stabilizer in organic reactions. nih.gov Its utility extends far beyond simply dissolving reactants. nih.govmdpi.com
DMF as a Reagent and Building Block in Organic Transformations
DMF can serve as a source of various atoms and building blocks in a multitude of chemical transformations. mdpi.com Its ability to act as either an electrophilic or nucleophilic agent allows it to mediate a wide range of reactions. website-files.com
Examples of DMF as a reagent include:
Formylation: In the Vilsmeier-Haack reaction, DMF, in combination with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, forms the Vilsmeier reagent, which is a potent formylating agent for electron-rich aromatic compounds. nih.govguidechem.com
Dimethylamination: The thermal decomposition of DMF can provide a source of dimethylamine for nucleophilic aromatic substitution reactions. researchgate.net
Source of CO, CN, and Oxygen: Under specific catalytic conditions, DMF can serve as a source of a carbonyl group (CO), a cyano group (CN), or an oxygen atom. researchgate.net For instance, palladium-catalyzed cyanation of certain heterocycles can use DMF as the source of the "CN" unit. researchgate.net
Table 2: Roles of DMF as a Reagent
| Role | Reaction Example | Activating Agent/Catalyst | Functional Group Provided |
| Formylating Agent | Vilsmeier-Haack Reaction | POCl₃, Oxalyl Chloride | -CHO nih.govguidechem.com |
| Dimethylamine Source | Nucleophilic Aromatic Substitution | Heat | -N(CH₃)₂ researchgate.net |
| Cyanating Agent | C-H Functionalization | Palladium Catalyst | -CN guidechem.comresearchgate.net |
| Carbonyl Source | Carbonylation of Arylboronic Acids | Nickel Catalyst | -CO- researchgate.net |
Catalytic Effects of DMF in Acyl Halide Synthesis
A common and crucial step in the synthesis of amides, including this compound, is the conversion of a carboxylic acid to a more reactive acyl halide, typically an acyl chloride. mdpi.comnih.gov While reagents like thionyl chloride or oxalyl chloride can accomplish this transformation, the reaction is often slow. columbia.edu The addition of a catalytic amount of DMF can accelerate the reaction by several orders of magnitude. columbia.edu
The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a reactive intermediate, an imidoyl chloride known as the Vilsmeier reagent. nih.govyoutube.com
Mechanism Steps:
The nucleophilic oxygen of DMF attacks the electrophilic oxalyl chloride.
This intermediate collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion, to form the key Vilsmeier intermediate. youtube.com
The carboxylic acid then reacts with this highly electrophilic Vilsmeier intermediate.
The resulting intermediate collapses to form the desired acyl chloride, regenerating the DMF catalyst and producing HCl as a byproduct. youtube.com
This catalytic cycle makes the formation of the acyl chloride much more efficient, enabling the subsequent amidation reaction to proceed smoothly. nih.govresearchgate.net This method is widely employed in organic synthesis for its high efficiency and the mild conditions under which it can be performed. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N,n Dimethyl 5 Nitrobenzamide Analogs
Reactivity Governed by the Nitro Group
The nitro group is a dominant force in the chemistry of 2-chloro-N,N-dimethyl-5-nitrobenzamide, profoundly influencing the electron distribution of the aromatic ring and serving as a site for chemical transformation.
Electronic Properties and Influence on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound is heavily influenced by the electronic properties of its substituents: the nitro group, the chlorine atom, and the N,N-dimethylcarboxamide group. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govnih.gov It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). nih.govquora.com This withdrawal is most pronounced at the ortho and para positions, making the meta position the least deactivated site for potential electrophilic attack.
Conversely, and more importantly for this molecule's typical reactions, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The entire aromatic system becomes electron-deficient, or electrophilic, rendering it susceptible to attack by nucleophiles. youtube.com The N,N-dimethylcarboxamide and chloro groups also contribute to this electron deficiency through their inductive electron-withdrawing effects (-I).
The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant, σ, indicates the electron-donating or electron-withdrawing power of a substituent. A positive σ value signifies an electron-withdrawing group. For the nitro group, the constants are significantly positive (σmeta = 0.71, σpara = 0.78), confirming its strong deactivating nature. cambridge.orgpitt.edu This potent electronic influence is the primary driver for the reactivity discussed in the subsequent sections.
| Substituent | Hammett Constant (σmeta) | Hammett Constant (σpara) | Electronic Effect |
|---|---|---|---|
| -NO₂ | 0.71 | 0.78 | Strongly electron-withdrawing (-I, -M) |
| -Cl | 0.37 | 0.23 | Moderately electron-withdrawing (-I, +M) |
| -CON(CH₃)₂ | 0.36 | 0.38 | Moderately electron-withdrawing (-I) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary role of the nitro group in the reactivity of this compound analogs is to facilitate Nucleophilic Aromatic Substitution (SNAr). SNAr reactions are characteristic of aryl halides bearing strong electron-withdrawing groups. libretexts.orgbyjus.com The mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
The stability of this Meisenheimer complex is critical to the reaction's feasibility, and the nitro group plays a crucial role in providing this stabilization. wikipedia.org When the nitro group is positioned ortho or para to the site of nucleophilic attack, it can directly delocalize the negative charge of the intermediate through resonance, which is a very powerful stabilizing effect. libretexts.orgyoutube.com In the case of this compound, the nitro group is meta to the chlorine leaving group. While it cannot stabilize the anionic intermediate via direct resonance, its strong inductive electron-withdrawing effect (-I) still significantly stabilizes the negative charge on the ring, thereby activating the substrate for SNAr, albeit less strongly than an ortho or para nitro group would. mdpi.com
Reductive Transformations of Aromatic Nitro Compounds
A fundamental and widely utilized transformation of aromatic nitro compounds is their reduction to the corresponding primary amines. This reaction is a key step in the synthesis of many important chemical intermediates. For analogs of this compound, this reduction provides access to 2-amino-5-chloro-N,N-dimethylbenzamide derivatives, which are valuable building blocks. google.comdissertationtopic.net
Several methods are effective for this transformation. Catalytic hydrogenation is a common approach, typically employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). Another effective and industrially relevant method is the use of a metal in acidic solution, such as iron powder (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). google.com These methods proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product.
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 2-amino-5-chloro-N,N-dimethylbenzamide analog | |
| Metal/Acid Reduction | Fe powder, Acid (e.g., HCl, Acetic Acid) | 2-amino-5-chloro-N,N-dimethylbenzamide analog | google.com |
| Hydrazine (B178648) Hydrate Reduction | Hydrazine hydrate, FeO(OH)/C catalyst | 2-amino-3-methyl benzoic acid (from analog) | dissertationtopic.net |
Reactivity at the Chloro-Substituted Position
The carbon atom attached to the chlorine is the primary site of reactivity for nucleophilic attack, a process enabled by the electronic properties of the ring's other substituents.
Nucleophilic Displacement Mechanisms
The displacement of the chlorine atom in this compound proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. wikipedia.org Unlike SN1 and SN2 reactions common to alkyl halides, SNAr is characteristic of aromatic systems that are electron-poor. byjus.com
The mechanism is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or hydroxide) on the electrophilic carbon atom bonded to the chlorine. youtube.comyoutube.com This step breaks the aromaticity of the ring and forms a high-energy, negatively charged Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic system and is stabilized by the inductive effects of the nitro, chloro, and carboxamide groups. In the second, faster step, the aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, resulting in the net substitution product. youtube.com Kinetic studies on analogous systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, show that the reaction rates are sensitive to the electron-donating or -withdrawing nature of substituents on the nucleophile, consistent with this mechanistic framework. researchgate.net
Activation of Carbon-Chlorine Bonds for Functionalization
The carbon-chlorine (C-Cl) bond in this compound and its analogs is a key site for molecular diversification. Its reactivity is significantly influenced by the electronic properties of the aromatic ring, which is substituted with both an electron-withdrawing nitro group and an amide functionality. The activation of this C-Cl bond, typically the most challenging of the carbon-halogen bonds to break, is a critical step for introducing a wide array of functional groups through cross-coupling reactions.
Transition-metal catalysis is the most prevalent strategy for the activation of the C-Cl bond in aryl chlorides. Palladium and nickel-based catalytic systems are particularly noteworthy for their efficacy in facilitating these transformations. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the oxidative addition of the aryl chloride to a low-valent palladium(0) species is the initial and often rate-determining step. The electron-deficient nature of the aromatic ring in this compound, due to the nitro group, can facilitate this oxidative addition. A variety of boronic acids, amines, and terminal alkynes can be coupled with aryl chlorides under these conditions, demonstrating the versatility of this approach for creating new carbon-carbon and carbon-heteroatom bonds.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems for the activation of C-Cl bonds. Nickel catalysts, particularly when paired with appropriate ligands, can effectively cleave the strong C-Cl bond and participate in a similar catalytic cycle to palladium. These reactions are known for their broad functional group tolerance and have been successfully applied to a wide range of aryl chlorides. For instance, nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of aryl chlorides with arylboronic acids proceed efficiently in the presence of a suitable nickel catalyst and a base. rsc.org
The choice of ligand is crucial in both palladium and nickel-catalyzed systems, as it influences the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to promote the oxidative addition step and stabilize the resulting metal-aryl intermediates.
Below is a representative table of conditions for the functionalization of aryl chlorides, which would be applicable to this compound analogs.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF | 70-95 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, RuPhos, or JohnPhos | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 65-90 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | 75-98 |
| Nickel-Catalyzed Suzuki-Miyaura Coupling | NiCl₂(dppp) or Ni(cod)₂ | dppp, PCy₃, or SIMes | K₃PO₄ or K₂CO₃ | Toluene or Dioxane | 60-85 |
Transformations Involving the N,N-Dimethylamide Functional Group
Amide Bond Reactivity in Synthetic Processes
The N,N-dimethylamide group in this compound is a robust functional group, generally stable under a variety of reaction conditions. However, its reactivity can be harnessed in specific synthetic transformations. The amide bond can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, though this is often a challenging transformation for tertiary amides.
More synthetically useful reactions involve the reduction of the amide to an amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the N,N-dimethylamide to an N,N-dimethylaminomethyl group. This transformation provides a route to benzylic amines, which are valuable intermediates in organic synthesis.
The carbonyl group of the amide can also participate in reactions with organometallic reagents. For example, treatment with Grignard reagents or organolithium compounds can lead to the formation of ketones, although careful control of reaction conditions is necessary to avoid the formation of tertiary alcohols.
The following table summarizes some key transformations of the N,N-dimethylamide group.
| Transformation | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Prolonged heating |
| Reduction | LiAlH₄ | Amine | Anhydrous THF or Et₂O |
| Addition of Organometallics | RMgX or RLi | Ketone or Tertiary Alcohol | Anhydrous THF or Et₂O, low temperature |
Derivatization Strategies for the Amide Nitrogen
Direct derivatization of the amide nitrogen in an N,N-dimethylamide is not possible as it lacks a proton. However, the N,N-dimethylamide group as a whole can be considered a precursor to other functionalities. For instance, as mentioned above, reduction provides access to the corresponding amine, which can then be subjected to a wide range of derivatization reactions, such as alkylation, acylation, and sulfonylation.
In a broader sense, derivatization strategies can involve the transformation of the entire amide group. For example, the Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be used to formylate activated aromatic rings. While not a direct derivatization of the amide nitrogen, this reaction highlights the utility of N,N-dimethylamides as reagents in organic synthesis.
Complex Reaction Sequences
Multi-Component Reactions for Heterocycle Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While direct participation of this compound in well-known MCRs might be limited, its derivatives can be valuable substrates. For example, the carboxylic acid obtained from the hydrolysis of the amide can be a component in the Ugi or Passerini reactions.
In the Ugi four-component reaction (Ugi-4CR), a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a bis-amide. If the carboxylic acid derived from this compound were used, this would lead to the incorporation of the 2-chloro-5-nitrophenyl moiety into a complex peptide-like scaffold. beilstein-journals.orgnih.gov
The Passerini three-component reaction, involving a carboxylic acid, an aldehyde or ketone, and an isocyanide, yields an α-acyloxy carboxamide. Again, the corresponding carboxylic acid derivative of the title compound could be employed in this transformation.
The following table outlines the components of these MCRs.
| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product |
|---|---|---|---|---|---|
| Ugi Reaction | Carboxylic Acid | Amine | Aldehyde/Ketone | Isocyanide | Bis-amide |
| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone | Isocyanide | - | α-Acyloxy Carboxamide |
Domino and Cascade Reactions
Domino and cascade reactions are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient and can lead to a rapid increase in molecular complexity.
Derivatives of this compound can be designed to participate in such reaction sequences. For instance, a palladium-catalyzed domino reaction has been reported for the synthesis of oxazolo[4,5-b]pyrazines from N-(2-chloro-3-heteroaryl) arylamides. researchgate.net This reaction involves an initial N-arylation followed by an intramolecular cyclization. A similar strategy could be envisioned for a derivative of this compound where the N,N-dimethylamide is replaced with an N-H amide, and a suitable nucleophile is present on the N-aryl group to facilitate the cyclization step.
The key to designing a domino or cascade reaction involving this compound would be to introduce a second reactive site into the molecule through functionalization of the C-Cl bond or modification of the amide group. This new functionality could then participate in an intramolecular reaction following an initial intermolecular event. For example, a Suzuki coupling at the 2-position to introduce a vinyl group could be followed by an intramolecular Heck reaction if a suitable reaction partner is present elsewhere in the molecule.
Advanced Kinetic and Mechanistic Studies
Advanced kinetic and mechanistic studies on this compound and its analogs primarily focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their chemical reactivity. The presence of the electron-withdrawing nitro group, positioned para to the chlorine atom, and the chloro group itself, ortho to the activating N,N-dimethylbenzamide moiety, significantly influences the susceptibility of the aromatic ring to nucleophilic attack. These investigations often employ techniques such as spectrophotometry to monitor reaction kinetics, allowing for the determination of rate constants and the elucidation of reaction mechanisms through linear free energy relationships like the Hammett and Brønsted equations.
Detailed research findings indicate that the reactions of 2-chloro-5-nitroaromatic compounds with nucleophiles, particularly amines, are significantly accelerated. This is attributed to the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, by the electron-withdrawing nitro group. The reaction mechanism is generally considered to be a two-step process involving the formation of this intermediate followed by the departure of the leaving group (chloride). However, depending on the specific reactants and conditions, the mechanism can exist on a continuum between a stepwise and a concerted process.
Kinetic studies on analogous systems, such as the reactions of 2-chloro-5-nitropyridine with anilines, have shown that these reactions are not typically base-catalyzed. The correlation of reaction rates with Hammett substituent constants (σ) often yields negative ρ values, indicating that electron-donating groups on the nucleophile accelerate the reaction by increasing its nucleophilicity. researchgate.net For instance, a linear relationship between the logarithm of the second-order rate constants (log k) and the Hammett constants for substituted anilines demonstrates the electronic effects of the nucleophile on the reaction rate.
The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of the nucleophile, is another powerful tool in these mechanistic studies. For the aminolysis of related activated aromatic halides, a downward curvature in the Brønsted plot can indicate a change in the rate-determining step (RDS) from the breakdown of the Meisenheimer complex to its formation as the basicity of the amine increases. researchgate.net
The following interactive data tables showcase representative kinetic data for the aminolysis of a generic 2-chloro-5-nitroaromatic substrate, illustrating the influence of nucleophile basicity and substituent effects on the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of a 2-Chloro-5-nitroaromatic Analog with Various Amines
| Nucleophile (Amine) | pKa of Conjugate Acid | k (M⁻¹s⁻¹) at 25°C |
| Piperidine | 11.12 | 1.5 x 10⁻¹ |
| Morpholine | 8.33 | 2.8 x 10⁻³ |
| Aniline | 4.63 | 5.1 x 10⁻⁵ |
| p-Toluidine | 5.08 | 1.2 x 10⁻⁴ |
| p-Chloroaniline | 3.98 | 1.5 x 10⁻⁵ |
Table 2: Hammett Correlation for the Reaction of a 2-Chloro-5-nitroaromatic Analog with Substituted Anilines
| Substituent on Aniline | Hammett Constant (σ) | log(k/k₀) |
| p-OCH₃ | -0.27 | 0.54 |
| p-CH₃ | -0.17 | 0.35 |
| H | 0.00 | 0.00 |
| p-Cl | 0.23 | -0.52 |
| m-NO₂ | 0.71 | -1.45 |
k₀ is the rate constant for the reaction with aniline.
Computational studies, including Density Functional Theory (DFT) calculations, have further illuminated the mechanistic pathways of SNAr reactions on related nitroaromatic systems. These studies help to visualize the transition states and intermediates, providing energy barriers that are in agreement with experimental kinetic data. For some SNAr reactions, a concerted mechanism, where the bond formation and bond breaking occur in a single step, has been proposed and supported by computational analysis. nih.gov The specific mechanism for this compound analogs is likely to be highly dependent on the nature of the attacking nucleophile and the solvent system employed. For example, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is known to significantly enhance the rates of SNAr reactions. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. The analysis would focus on the chemical shifts (δ) of the aromatic protons and the N,N-dimethyl protons. The aromatic region would be expected to show a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. The integration of these signals would confirm the presence of three aromatic hydrogens. The two methyl groups attached to the amide nitrogen would likely appear as one or two singlets in the aliphatic region of the spectrum, with a combined integration value corresponding to six protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy is employed to determine the number of unique carbon atoms and their chemical environments. For 2-chloro-N,N-dimethyl-5-nitrobenzamide, the spectrum would be expected to show signals for the six carbons of the benzene ring, the carbonyl carbon of the amide group, and the two methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the dimethylcarbamoyl group. The carbonyl carbon would typically appear significantly downfield, and the two N-methyl carbons would be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound would be expected to display several characteristic absorption bands. Key peaks would include the strong carbonyl (C=O) stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be anticipated around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands would also be present.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would be used to determine the precise molecular mass of this compound, which should correspond to its molecular formula, C₉H₉ClN₂O₃. The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Analysis of the fragmentation pattern would offer further structural confirmation, likely showing fragments corresponding to the loss of the dimethylamino group or the nitro group.
X-ray Crystallography for Precise Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule.
Determination of Molecular Conformation and Geometry
A single-crystal X-ray diffraction analysis would reveal the molecule's conformation. Key findings would include the planarity of the benzene ring and the geometry of the amide group. It would also determine the dihedral angle between the plane of the aromatic ring and the plane of the amide substituent. Furthermore, the analysis would describe how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking.
Analysis of Crystal Packing and Intermolecular Interactions
A complete analysis of the crystal packing and intermolecular interactions would require single-crystal X-ray diffraction data, which does not appear to be available in published literature. Such an analysis would typically reveal the three-dimensional arrangement of molecules in the crystal lattice. Key parameters such as space group, unit cell dimensions, and atomic coordinates would be determined.
The interactions governing the crystal packing would likely involve a combination of weak non-covalent forces. Due to the presence of the nitro group and the carbonyl oxygen of the amide group, dipole-dipole interactions and potential C–H···O hydrogen bonds could be anticipated. The aromatic ring system would allow for π–π stacking interactions, and the chlorine atom could participate in halogen bonding (C–Cl···O or C–Cl···π interactions). However, without experimental crystallographic data, the presence and geometric characteristics of these interactions cannot be confirmed.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Calculated Density (g/cm³) | Not Available |
Investigation of Solvate and Co-crystal Formation
There is no specific information found in the reviewed scientific literature concerning the formation of solvates or co-crystals involving this compound.
The investigation of solvate formation would involve crystallizing the compound from a variety of solvents to determine if solvent molecules are incorporated into the crystal lattice. The stability of any resulting solvates would then be characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Co-crystal screening would involve systematic experimentation combining this compound with various co-formers—molecules that can form hydrogen bonds or other specific non-covalent interactions. Techniques such as liquid-assisted grinding, solvent evaporation, or slurry experiments would be employed to screen for new solid phases. The resulting materials would be analyzed by methods like X-ray powder diffraction (XRPD) to identify potential co-crystals. Successful co-crystal formation would lead to single-crystal growth for structural elucidation. Given the functional groups present (amide, nitro, chloro), potential co-formers could include carboxylic acids, amides, or other molecules with strong hydrogen bond donors or acceptors.
Table 2: Summary of Solvate and Co-crystal Screening for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Solvent/Co-former | Method | Result |
|---|
Computational and Theoretical Chemistry Insights
Supramolecular Chemistry and Non-Covalent InteractionsThe study of supramolecular chemistry focuses on how molecules assemble through non-covalent interactions like hydrogen bonding, halogen bonding, and π-π stacking. Analysis of the crystal structure of 2-chloro-N,N-dimethyl-5-nitrobenzamide would reveal these interactions and explain how the molecules pack in the solid state. These intermolecular forces are fundamental to the material's physical properties, such as melting point and solubility. There is currently no publicly available crystal structure data or related supramolecular analysis for this compound.
Characterization of Hydrogen Bonding Networks
The capacity of a molecule to form hydrogen bonds is critically dependent on the presence of hydrogen bond donors (typically N-H or O-H groups) and acceptors (atoms with lone pairs of electrons, such as oxygen or nitrogen). In the case of this compound, the amide group is N,N-disubstituted with methyl groups. This structural feature is of paramount importance as it means the amide nitrogen lacks a hydrogen atom to donate.
Consequently, unlike its primary amide counterpart, 2-chloro-5-nitrobenzamide (B107470) (which contains an -NH₂ group), this compound cannot participate in classical N-H···O or N-H···N hydrogen bonds as a donor. It can, however, act as a hydrogen bond acceptor through the oxygen atom of its carbonyl group and the oxygen atoms of the nitro group.
In the absence of experimental crystallographic data, any description of its hydrogen bonding network remains purely theoretical. It is plausible that in a crystal lattice, weak C-H···O interactions could exist, where activated C-H bonds (e.g., from the aromatic ring or methyl groups) interact with the carbonyl or nitro oxygen atoms of neighboring molecules. However, without experimental confirmation, the specifics of such networks, including bond distances and angles, cannot be detailed.
Table 1: Potential Hydrogen Bond Acceptor Sites in this compound
| Functional Group | Atom | Potential Role |
|---|---|---|
| Carbonyl | Oxygen | Acceptor |
Analysis of Pi-Stacking and Other Weak Intermolecular Forces
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. The electron-rich pi system of the benzene (B151609) ring in this compound, influenced by the electron-withdrawing chloro and nitro substituents, could potentially engage in pi-stacking interactions. These interactions are crucial for the stabilization of crystal structures.
Theoretical studies on similar aromatic compounds have shown that both face-to-face and edge-to-face (T-shaped) pi-stacking configurations are possible. The specific geometry and energetic contribution of these interactions for this compound would require dedicated computational modeling, such as Density Functional Theory (DFT) calculations, which have not been published.
Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the polar carbonyl, nitro, and chloro groups.
Van der Waals forces: These ubiquitous, non-specific attractive and repulsive forces would also play a role in the molecule's solid-state arrangement.
Without experimental data from techniques like X-ray crystallography, a detailed and accurate analysis of the pi-stacking and other weak intermolecular forces for this specific compound is not possible.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Utility As Synthetic Intermediates and Building Blocks
Precursor for the Synthesis of Diverse Benzamide (B126) Derivatives
The primary role of 2-chloro-N,N-dimethyl-5-nitrobenzamide as a synthetic precursor lies in the reactivity of its chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group positioned para to the chlorine atom is critical; it activates the aromatic ring towards attack by nucleophiles. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. nih.gov
This inherent reactivity allows for the displacement of the chloride ion by a wide array of nucleophiles, providing a straightforward route to a diverse library of 5-nitrobenzamide derivatives. The general transformation involves reacting this compound with a suitable nucleophile, often in the presence of a base in a polar aprotic solvent.
Common nucleophiles that can be employed in this context include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to synthesize the corresponding 2-alkoxy and 2-aryloxy-N,N-dimethyl-5-nitrobenzamides.
Nitrogen Nucleophiles: Primary and secondary amines (RNH₂ and R₂NH) react to form 2-(alkylamino) or 2-(dialkylamino)-N,N-dimethyl-5-nitrobenzamides. Ammonia can also be used. youtube.com
Sulfur Nucleophiles: Thiolates (RS⁻) can displace the chlorine to yield 2-(alkylthio)-N,N-dimethyl-5-nitrobenzamides.
The following table illustrates the potential for generating diverse benzamide derivatives from this single precursor through nucleophilic aromatic substitution.
| Nucleophile (Nu-H) | Reagent Example | Resulting Product Structure | Product Name |
|---|---|---|---|
| Alcohol (R-OH) | Sodium Methoxide (NaOCH₃) | 2-methoxy-N,N-dimethyl-5-nitrobenzamide | |
| Amine (R₂NH) | Pyrrolidine | N,N-dimethyl-5-nitro-2-(pyrrolidin-1-yl)benzamide | |
| Thiol (R-SH) | Sodium Ethanethiolate (NaSCH₂CH₃) | 2-(ethylthio)-N,N-dimethyl-5-nitrobenzamide |
Application in the Construction of Advanced Organic Frameworks, Including Heterocycles
The utility of this compound extends beyond simple substitution to the construction of more complex, advanced organic frameworks, most notably heterocyclic systems. Heterocycles are fundamental components in medicinal chemistry and materials science, and this compound serves as a valuable scaffold for their synthesis.
One common strategy involves a two-step process: nucleophilic aromatic substitution followed by an intramolecular cyclization. This is achieved by using a bifunctional nucleophile where one functional group displaces the chloride and the second functional group subsequently reacts with another part of the molecule to form a new ring.
For example, reaction with hydrazine (B178648) (H₂N-NH₂) could lead to the formation of a 2-hydrazinyl intermediate. This intermediate, upon heating or treatment with acid, could potentially cyclize with the adjacent amide carbonyl group to form a cinnolinone derivative.
Furthermore, the nitro group itself is a key handle for cyclization strategies. After the reduction of the nitro group to an amine (forming 2-chloro-5-amino-N,N-dimethylbenzamide), this new amino group can participate in cyclization reactions. For instance, condensation of this diamine precursor with phosgene (B1210022) or its equivalents could be a pathway to synthesize benzodiazepine -like structures, which are privileged scaffolds in drug discovery. Similarly, reaction with aldehydes or carboxylic acids could lead to the formation of quinazoline derivatives. The synthesis of various heterocycles from chlorinated precursors is a well-established method in organic chemistry. researchgate.net
Role in Complex Chemical Transformations and Functional Group Interconversions
The true synthetic power of this compound is realized through the strategic interconversion of its functional groups, which allows for the introduction of new functionalities and the execution of complex chemical transformations.
The most significant functional group interconversion is the reduction of the aromatic nitro group to a primary amine. This transformation fundamentally alters the electronic properties of the aromatic ring and provides a new site for chemical modification. The conversion of an electron-withdrawing nitro group (-NO₂) to a strongly electron-donating amino group (-NH₂) deactivates the ring towards further SNAr reactions but opens up a vast array of other synthetic possibilities.
Reduction of the Nitro Group: This transformation is reliably achieved using a variety of standard reducing agents. The choice of reagent can depend on the presence of other sensitive functional groups in the molecule.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Tin(II) chloride (SnCl₂) | Concentrated HCl, Ethanol | A classic and reliable method for aromatic nitro reduction. |
| Iron (Fe) powder | Acetic Acid or HCl/Ethanol | An economical and effective method often used in industrial settings. |
| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) | A clean method, but may also reduce other functional groups. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A milder reducing agent, useful when other reducible groups are present. |
The resulting product, 5-amino-2-chloro-N,N-dimethylbenzamide , is a highly valuable intermediate. The newly formed amino group can undergo a plethora of reactions, including:
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be displaced by a wide range of substituents (e.g., -OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions. This provides a powerful method for introducing diverse functionality at the 5-position.
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form new amide bonds.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Through the sequential application of nucleophilic substitution at the 2-position and functional group interconversion at the 5-position, this compound serves as a linchpin for creating a vast chemical space of highly functionalized benzamide derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N,N-dimethyl-5-nitrobenzamide, and what reaction conditions are typically employed?
- Methodological Answer : The compound is commonly synthesized via amidation reactions. A typical approach involves reacting 2-chloro-5-nitrobenzoic acid derivatives (e.g., acid chlorides) with dimethylamine. For instance, oxalyl chloride in 1,2-dichloroethane with catalytic DMF can convert the benzoic acid to its acyl chloride, which is then treated with dimethylamine under reflux (3–5 hours) . Solvent choice (e.g., dichloroethane) and stoichiometric control of oxalyl chloride (1.5–2 equivalents) are critical to avoid side reactions. Post-reaction, vacuum concentration yields the crude product, which is purified via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- NMR Spectroscopy : H NMR will show signals for aromatic protons (δ 7.5–8.5 ppm, split due to nitro and chloro substituents) and dimethylamide protons (δ 3.0–3.2 ppm for N–CH) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak [M+H] at m/z corresponding to CHClNO.
- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm) and amide C=O (1650–1680 cm) groups are diagnostic.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side reactions (e.g., nitration overoxidation or amide hydrolysis)?
- Methodological Answer :
- Nitro Group Stability : Use low temperatures (<50°C) during nitration steps to prevent overoxidation. Solvents like dichloroethane or DMF stabilize intermediates .
- Amide Bond Protection : Introduce dimethylamine in a controlled, anhydrous environment to avoid hydrolysis. Catalytic DMF accelerates acyl chloride formation, reducing reaction time and side products .
- Workup Optimization : Quench excess reagents (e.g., oxalyl chloride) with ice-cold water, followed by pH adjustment to isolate the amide.
Q. What advanced techniques resolve structural ambiguities in this compound derivatives, such as overlapping NMR signals or regiochemical uncertainties?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves aromatic proton coupling patterns and assigns substituent positions .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, even with heavy atoms (Cl) or twinned data. Hydrogen bonding and packing motifs can clarify regiochemistry .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental data .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., unexpected C NMR shifts)?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., DMSO-d) can deshield nuclei, altering chemical shifts. Compare data across multiple solvents.
- Tautomerism or Conformers : Investigate possible keto-enol tautomerism or rotational isomers via variable-temperature NMR .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products) .
Q. What methodologies are appropriate for evaluating the bioactivity of this compound derivatives, and how can SAR studies be designed?
- Methodological Answer :
- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., nitro) often enhance activity .
- SAR Design : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the benzene ring. Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., enzyme active sites) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
